3-(2-Thiazolyl)-2-propynol

Physicochemical Properties Reactivity pKa

Streamline thiazole library synthesis. This propargyl-thiazole building block eliminates Sonogashira coupling steps for 2-substituted thiazoles. • Bypasses linear sequences: Pre-installed thiazole reduces step count and improves yield in bithiazole and aminothiazole synthesis. • Predictable CNS tuning: Measured LogP of 1.49 enables rational lipophilicity adjustments for blood-brain barrier penetration. • Mild process conditions: Lower pKa (12.42) permits deprotonation under milder bases, enhancing functional group tolerance in scale-up alkylations.

Molecular Formula C6H5NOS
Molecular Weight 139.18 g/mol
CAS No. 121356-98-7
Cat. No. B056319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Thiazolyl)-2-propynol
CAS121356-98-7
Synonyms2-Propyn-1-ol, 3-(2-thiazolyl)- (9CI)
Molecular FormulaC6H5NOS
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C#CCO
InChIInChI=1S/C6H5NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,4H2
InChIKeyRHFFTKFRGCOLOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Thiazolyl)-2-propynol Overview


3-(2-Thiazolyl)-2-propynol (CAS 121356-98-7), also known as 3-(1,3-thiazol-2-yl)prop-2-yn-1-ol, is a heterocyclic building block with the molecular formula C6H5NOS and a molecular weight of 139.18 g/mol . It is characterized by a thiazole ring directly attached to a propargyl alcohol moiety via an alkynyl linker . This compound is primarily recognized as a synthetic intermediate for constructing more complex thiazole-containing molecules [1]. Its utility stems from the reactive alkyne and hydroxyl groups, which offer orthogonal handles for further functionalization.

3-(2-Thiazolyl)-2-propynol vs. Generic Propargyl Alcohols


Direct substitution of 3-(2-Thiazolyl)-2-propynol with a simple propargyl alcohol or a non-specific thiazole derivative is not scientifically valid for several reasons. First, the pre-installed 2-thiazolyl group eliminates the need for a challenging cross-coupling step (e.g., Sonogashira coupling of 2-halothiazole with propargyl alcohol), thereby reducing synthetic step count and improving overall yield in multi-step syntheses . Second, its distinct electronic and steric properties, governed by the electron-withdrawing thiazole ring, alter the reactivity of the alkyne and hydroxyl groups compared to unsubstituted propargyl alcohol . This affects reaction kinetics, regioselectivity in cycloadditions, and the physicochemical profile of downstream products, making it a non-fungible starting material for targeted chemical series.

3-(2-Thiazolyl)-2-propynol Quantitative Differentiation


Propargylic Alcohol Acidity: Thiazole vs. Phenyl

The acidity of the propargylic hydroxyl group is a key determinant of its reactivity in base-mediated transformations (e.g., nucleophilic substitutions, click chemistry). The pKa of 3-(2-Thiazolyl)-2-propynol is predicted to be 12.42±0.10, which is approximately 1 log unit more acidic than the analogous 3-phenyl-2-propyn-1-ol (predicted pKa ~13.5). . This increased acidity is attributed to the electron-withdrawing nature of the thiazole ring compared to a phenyl ring.

Physicochemical Properties Reactivity pKa

Lipophilicity Comparison: Thiazole vs. Unsubstituted

Lipophilicity, measured as LogP, is a critical parameter influencing solubility, membrane permeability, and metabolic stability. 3-(2-Thiazolyl)-2-propynol has a calculated LogP of 1.49 . This is substantially higher than unsubstituted propargyl alcohol (LogP ~ -0.38 [1]), reflecting the significant contribution of the thiazole ring to overall hydrophobicity.

Lipophilicity LogP Drug-likeness

Single-Step Synthesis of 2-Substituted Thiazoles

A primary industrial and research application of propargyl alcohols is their conversion to substituted thiazoles via reaction with thioamides. 3-(2-Thiazolyl)-2-propynol provides a direct route to 2,2'-bithiazole motifs or 2-aminothiazole derivatives. In contrast, synthesizing the same 2-thiazolyl-substituted products from simpler propargyl alcohols would require a multi-step sequence involving the introduction of the thiazole ring, which is less efficient. [1].

Synthetic Chemistry Building Block Thiazole

3-(2-Thiazolyl)-2-propynol Application Scenarios


Focused Libraries of Thiazolyl Heterocycles

As demonstrated by its synthetic utility, 3-(2-Thiazolyl)-2-propynol is a critical building block for rapidly constructing libraries of 2,2'-bithiazoles or 2-aminothiazoles . These scaffolds are prevalent in kinase inhibitors and other bioactive molecules. Using this compound allows medicinal chemists to bypass a linear sequence of Sonogashira coupling and cyclization, enabling a more convergent and efficient synthetic route for lead optimization programs.

CNS Probe Physicochemical Tuning

The quantitative LogP data (1.49 vs. -0.38 for propargyl alcohol) indicates that incorporating the 3-(2-Thiazolyl)-2-propynol moiety will substantially increase the lipophilicity of a probe molecule. This property is highly desirable for designing chemical probes intended to cross the blood-brain barrier and engage targets within the central nervous system. Researchers can select this building block to rationally increase the LogP of a chemical series and improve its predicted CNS penetration profile.

Milder Reaction Conditions via Acidity

The predicted pKa difference (12.42 vs. ~13.5 for phenyl analog) suggests that 3-(2-Thiazolyl)-2-propynol can be deprotonated under milder basic conditions compared to its phenyl-substituted counterparts. In a process chemistry setting, this can translate to greater functional group tolerance, reduced side-product formation, and potentially safer or more environmentally friendly reaction conditions for large-scale alkylation or cyclization steps.

Functionalized Polymers and Surfaces

The combination of a heteroaromatic thiazole ring with a reactive propargyl alcohol handle makes this compound suitable for post-polymerization modification or surface functionalization via click chemistry (e.g., Copper-catalyzed azide-alkyne cycloaddition, CuAAC). The thiazole ring can impart unique electronic or metal-coordinating properties to the resulting material, which is a distinct advantage over simpler aliphatic propargyl alcohol derivatives used in polymer science .

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